N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities. They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
The exact mode of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. It’s worth noting that these compounds often work by interacting with their targets at a molecular level, leading to changes in the function of the target .
Biochemical Pathways
The affected pathways can vary widely depending on the specific 1,2,4-oxadiazole derivative and its targets. For example, some derivatives have been found to affect pathways related to cancer therapy and age-related diseases .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-oxadiazole derivatives can vary depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 1,2,4-oxadiazole derivatives can vary widely. For example, some derivatives have been found to have anti-inflammatory and analgesic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,4-oxadiazole derivatives. These factors can include things like temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to interact with multiple receptors and play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other compounds with related structures .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-9-19-17(26-21-9)14-11-6-7-24-8-13(11)27-18(14)20-16(23)15-10-4-2-3-5-12(10)25-22-15/h2-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJIBDIKIJUEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=NOC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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